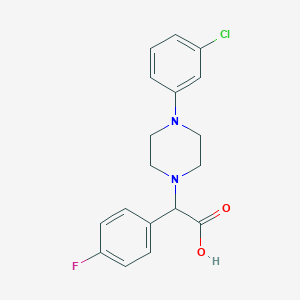

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid

Description

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid (CAS: Not explicitly listed in evidence; closest analog in has CAS 1439904-41-2 for a 4-chlorophenyl variant) is a piperazine-based acetic acid derivative featuring two aryl substituents: a 3-chlorophenyl group and a 4-fluorophenyl group. The compound’s structure combines a piperazine ring directly linked to two aromatic moieties and a carboxylic acid group, which may enhance receptor-binding affinity and solubility.

Properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c19-14-2-1-3-16(12-14)21-8-10-22(11-9-21)17(18(23)24)13-4-6-15(20)7-5-13/h1-7,12,17H,8-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXPYPPHCAANNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18ClFN2O2

- CAS Number : 1439904-43-4

- Molecular Weight : 348.80 g/mol

Biological Activity Overview

The biological activities of this compound are primarily evaluated through various assays that assess its antimicrobial, anticancer, and neuropharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. In a study evaluating related piperazine derivatives, it was found that certain compounds demonstrated significant antimicrobial activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin . The exact mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a series of piperazine derivatives were tested against human breast cancer cells using the MTT assay. Results indicated that specific derivatives exhibited IC50 values that suggest moderate to significant anticancer activity . The compound's ability to inhibit cell proliferation and induce apoptosis was noted, potentially through mechanisms involving PARP1 inhibition and caspase activation .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. The compound may interact with serotonin receptors, which play a crucial role in mood regulation and anxiety. This interaction could provide insights into its potential use in treating psychiatric disorders.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets:

- Receptor Binding : The piperazine moiety allows for binding to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as PARP1, leading to enhanced apoptosis in malignant cells .

Case Studies

- Anticancer Efficacy Study : A study investigated the efficacy of this compound against MCF-7 breast cancer cells. It was found that the compound induced significant cell death at concentrations lower than those required for conventional chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of piperazine derivatives, including this compound, against resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential in treating various conditions due to its interaction with neurotransmitter systems and other biological pathways.

Antipsychotic Activity

Research indicates that compounds containing piperazine moieties can exhibit antipsychotic effects. The structural similarity of this compound to known antipsychotics suggests potential efficacy in managing disorders such as schizophrenia and bipolar disorder. Studies have shown that modifications in the piperazine ring can lead to varying degrees of dopamine receptor affinity, which is crucial for antipsychotic activity .

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of similar compounds, particularly their ability to inhibit specific cancer cell lines. For instance, derivatives of piperazine have demonstrated significant efficacy against human breast cancer cells, where they inhibited the activity of poly (ADP-ribose) polymerase (PARP), a target in cancer therapy . The compound's ability to induce apoptosis and inhibit tumor growth suggests its application in oncology.

Neurological Disorders

Given its structural characteristics, this compound may also be investigated for its effects on neurological disorders. Piperazine derivatives have shown promise in modulating serotonin receptors, which are implicated in depression and anxiety disorders. The potential for developing antidepressant or anxiolytic medications from this compound warrants further exploration .

Case Studies and Research Findings

Several studies highlight the pharmacological potential of related compounds:

- Study on PARP Inhibition : A study demonstrated that certain piperazine derivatives inhibited PARP1 activity significantly, leading to increased apoptosis in cancer cells. The IC50 values indicated effectiveness comparable to established treatments like Olaparib .

- Antidepressant Activity : Research into similar piperazine analogs has shown their ability to enhance serotonin levels, suggesting a role in treating depression .

Comparison with Similar Compounds

Research Findings and Data

Q & A

Basic: What are the established synthetic pathways for 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including piperazine ring functionalization, aryl coupling, and acetic acid moiety introduction. A representative method involves:

- Step 1 : Condensation of 3-chlorophenylpiperazine with a fluorophenyl-containing precursor via nucleophilic substitution or Buchwald-Hartwig coupling .

- Step 2 : Acetic acid group incorporation through alkylation or carboxymethylation, often using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .

- Optimization : Reflux temperature (70–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield. Purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether) is standard .

Basic: Which analytical techniques are critical for structural characterization and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-fluorophenyl vs. 3-chlorophenyl groups) and piperazine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₇ClFN₂O₂) and detects isotopic peaks for chlorine/fluorine .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in related piperazine-acetic acid derivatives .

- HPLC-PDA : Quantifies purity (>95%) and identifies impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .

Advanced: How does the compound interact with serotonin and dopamine receptors, and what methodological approaches validate these mechanisms?

- Target Identification : The compound’s piperazine core and halogenated aryl groups suggest affinity for 5-HT₁A and D₂ receptors, analogous to structurally related neuropharmacological agents .

- In Vitro Binding Assays : Radioligand displacement studies (e.g., [³H]-WAY-100635 for 5-HT₁A) quantify IC₅₀ values. Competitive binding curves are analyzed using nonlinear regression .

- Functional Assays : cAMP accumulation or β-arrestin recruitment assays (e.g., BRET/FRET) determine agonism/antagonism profiles .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuropharmacological vs. antimicrobial effects)?

- Structural Comparisons : Subtle differences (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) may alter target selectivity. Computational docking studies (e.g., AutoDock Vina) predict binding poses .

- Experimental Context : Variability in cell lines (e.g., HEK-293 vs. SH-SY5Y) or assay conditions (e.g., serum concentration) can influence outcomes. Meta-analyses of dose-response curves are recommended .

Advanced: What strategies improve metabolic stability and pharmacokinetic properties of this compound?

- Metabolic Hotspot Analysis : Cytochrome P450 (CYP) metabolism of the piperazine ring can be mitigated via fluorination or methyl group addition .

- Prodrug Design : Esterification of the acetic acid moiety (e.g., ethyl ester) enhances oral bioavailability, as seen in cetirizine derivatives .

- In Vivo Studies : Pharmacokinetic parameters (t₁/₂, Cmax) are assessed in rodent models using LC-MS/MS quantification .

Advanced: How can impurity profiles be controlled during large-scale synthesis?

- Impurity Identification : Common by-products include dehalogenated derivatives or unreacted intermediates. LC-MS and 2D-NMR (COSY, HSQC) characterize impurities .

- Process Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of aryl halide to piperazine) reduces residual reactants. Recrystallization in ethanol/water mixtures enhances purity .

Advanced: What is the role of the acetic acid moiety in modulating target selectivity and solubility?

- Solubility : The ionizable carboxylic acid group improves aqueous solubility (logP reduction from ~3.5 to ~1.8), critical for in vivo efficacy .

- Receptor Interactions : Hydrogen bonding between the carboxylate and receptor residues (e.g., Lysine in 5-HT₁A) enhances binding affinity, validated via alanine scanning mutagenesis .

Advanced: How do substituent variations (e.g., 3-chloro vs. 4-fluoro) impact pharmacological activity?

- Electron-Withdrawing Effects : The 3-chlorophenyl group increases electron density on the piperazine nitrogen, enhancing receptor binding. Fluorine’s electronegativity stabilizes aryl interactions .

- Comparative SAR Studies : Analog libraries with systematic substituent changes (e.g., 3-Cl → 4-F) are screened via high-throughput assays to map structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.